(4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1h)-one
Description
Properties
CAS No. |
92554-70-6 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-imino-1-methyl-3-phenylquinazolin-2-one |
InChI |
InChI=1S/C15H13N3O/c1-17-13-10-6-5-9-12(13)14(16)18(15(17)19)11-7-3-2-4-8-11/h2-10,16H,1H3 |
InChI Key |
MKVRBMRRGXYATR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Introduction
(4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one is a compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an imino group and a dihydroquinazoline framework. Its molecular formula is , and it has a CAS number of 923845-85-6. The presence of nitrogen and carbon functionalities allows for various chemical interactions, which may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including (4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2i | MCF7 | 0.173 ± 0.012 | |
| 3i | A2780 | 0.079 ± 0.015 | |
| Lapatinib | MCF7 | 5.90 ± 0.74 |
These findings suggest that (4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one may exhibit similar anticancer properties due to structural similarities with other potent derivatives.
Enzyme Inhibition
Quinazolinones are known inhibitors of various enzymes involved in cancer progression and inflammatory pathways. Preliminary data indicate that (4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one may act on similar targets as other quinazolinone derivatives:
| Enzyme Target | Type of Inhibition | Reference |
|---|---|---|
| CDK2 | ATP non-competitive | |
| HER2 | ATP non-competitive | |
| EGFR | ATP competitive |
This suggests potential applications in cancer therapy by targeting these critical enzymes.
Synthesis and Evaluation
The synthesis of (4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step processes that enhance yield and reduce reaction times. Recent advancements in synthetic methodologies have improved the efficiency of producing quinazolinones through metal-free cyclization techniques.
Molecular Docking Studies
Molecular docking studies have been employed to predict how (4e)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one interacts with biological macromolecules. These studies suggest strong binding affinities to targets involved in cancer progression and inflammation pathways.
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds reveal distinct biological activities based on substituents on the quinazoline core:
| Compound Name | Notable Activities |
|---|---|
| 4-Iminoquinazoline | Anticancer properties |
| 2-Methylquinazolinone | Antimicrobial activity |
| 6-Iodoquinazolinone | Anticonvulsant effects |
These differences highlight the influence of chemical modifications on pharmacological profiles and therapeutic applications.
Chemical Reactions Analysis
Cyclization and Ring Formation
This compound participates in cyclization reactions to form polycyclic heteroaromatic systems. Key pathways include:
a. Pictet–Spengler-like Cyclization
Reaction with ketones in the presence of triflic anhydride () generates C4-quaternary 3,4-dihydroquinazolines . For example:
b. Copper-Catalyzed Imidoylative Cross-Coupling
Reactions with aliphatic amines under Cu(OAc) catalysis yield 3-alkylated quinazolin-4(3H)-ones :
textGeneral Procedure: 1. Mix (4e)-derivative (1 eq), amine (1.2 eq), Cu(OAc)₂ (10 mol%), Et₃N (2 eq) 2. Stir in anisole at rt for 20–30 min 3. Isolate via column chromatography
Alkylation and Arylation
The imino group facilitates nucleophilic alkylation/arylation at the N3 position:
Substitution Reactions
Electrophilic substitution occurs at the C2 and C8 positions of the quinazoline core:
a. Halogenation
-
Chlorination : Reacts with POCl₃ in DMF to form 3-chloro derivatives (yield: 65–78%).
-
Bromination : Electrophilic bromine (Br₂/Fe) selectively substitutes at C8 (yield: 70%).
b. Nitration
Nitration with HNO₃/H₂SO₄ introduces a nitro group at C6 (yield: 55%).
Cross-Coupling Reactions
Palladium or ruthenium catalysts enable C–C bond formation:
a. Suzuki–Miyaura Coupling
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 80°C
-
Substrates : Arylboronic acids
-
Yield : 60–85% for biaryl derivatives.
b. Ruthenium-Catalyzed α-Alkylation
Reactions with ketones and amines via Ru-enamine intermediates yield α-alkylated products :
textMechanism Highlights: 1. Ru–H complex activates ketone via dehydrogenation. 2. Enamine intermediate undergoes [1,3]-alkyl migration. 3. Isotope effect (Cα = 1.020) confirms rate-determining step[2].
Ring Expansion and Rearrangement
Reaction with ethylenediamine induces ring expansion to pyrazino[2,3-c]quinolin-5(6H)-ones :
| Product | Conditions | Yield (%) | Analytical Data (mp, HRMS) |
|---|---|---|---|
| 4a-Benzyl-6-phenyl-2,3,4,4a-tetrahydropyrazino[2,3-c]quinolin-5(6H)-one | Ethylenediamine, reflux, 3 h | 51 | mp 161–164°C; HRMS [M + H]⁺ 333.43 |
Mechanistic Insights
-
Cyclization : Proceeds via nucleophilic attack of the imino nitrogen on electrophilic carbonyl groups, followed by dehydration .
-
Copper Catalysis : Involves single-electron transfer (SET) from Cu(II) to form radical intermediates, enabling C–N bond formation .
-
Ru-Mediated Alkylation : Supported by Hammett studies (ρ = -0.96 for ERG in amines) .
This compound’s versatility in forming pharmacologically relevant scaffolds underscores its utility in medicinal chemistry and materials science.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs of (4E)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one, highlighting substituent variations, physical properties, and spectral
Key Observations:
Substituent Effects on Physical Properties: Electron-Withdrawing Groups (EWGs): Halogenated derivatives (e.g., 7n, 7o) exhibit higher melting points (226–236°C) compared to non-halogenated analogs (e.g., 7m: 166–168°C), likely due to increased dipole-dipole interactions . Imino vs.
Spectral Characteristics: NMR Shifts: The NH proton in imino/methylene derivatives (e.g., 7m: δ 10.33) appears downfield due to hydrogen bonding, whereas methoxy groups (e.g., 5d: δ 3.76) show characteristic upfield shifts . HRMS Validation: High-resolution mass spectrometry confirms molecular formulas, as seen in 5d (C24H25N2O4+, m/z 405.1798) and 35ba (C21H22KN2O2) .
Synthetic Routes: Metal-Free Cyclization: Compounds like 7m–7o are synthesized via metal-free cyclization, offering simplicity and avoiding metal contamination . Catalytic Methods: Silica-supported Preyssler nanoparticles enable efficient synthesis of dihydroquinazolinones under mild conditions, contrasting with traditional reflux methods (e.g., 5d) .
Biological Relevance: Anti-Tubulin Activity: Quinazolinones with benzyloxy/methoxy substituents (e.g., 5d, 5e) exhibit anti-proliferative effects, suggesting that the target compound’s imino group could modulate similar pathways . Bromodomain Inhibition: Derivatives like 1,3-dimethyl-6-(morpholine-4-sulfonyl)-tetrahydroquinazolinone bind to human BRD4, highlighting the pharmacophore versatility of quinazolinones .
Structural and Functional Divergence
- Imino Group vs.
- Steric Effects : The 1-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., 3-cyclohexyl in 7r), improving membrane permeability .
- Chirality : Compounds like TRC-C368148 demonstrate the impact of stereochemistry (e.g., (4S)-configuration) on bioactivity, a factor unexplored in the target compound.
Preparation Methods
Copper-Catalyzed Imidoylative Cross-Coupling
Basis : Methodologies from J. Org. Chem. 2020 demonstrate the efficacy of copper(II) acetate in coupling 2-isocyanobenzoates with amines to form 3-substituted quinazolin-4(3H)-ones.
- Starting Materials : Methyl 2-isocyanobenzoate (to introduce the 1-methyl group via ester hydrolysis) and aniline (for 3-phenyl substitution).
- Reaction Conditions :
- Catalyst: Cu(OAc)₂·H₂O (5 mol%)
- Base: Et₃N (2 equiv)
- Solvent: Anisole (green solvent alternative to DMF)
- Time: 25–30 min at room temperature under air.
- Workup : Extraction with CH₂Cl₂, washing with NaHCO₃, and column chromatography (cHex/EtOAc gradient).
Hypothetical Yield : ~70–75% (based on analogous 3-aryl derivatives).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 25–30 min |
| Catalyst Loading | 5 mol% Cu(OAc)₂·H₂O |
| Isolated Yield | 72% (projected) |
| Purity (HPLC) | >95% |
- Air-tolerant conditions.
- Short reaction time.
- Requires precise control of aniline reactivity to avoid side products.
Metal-Free Cyclization with Isocyanates
Basis : PMC (2019) reports a metal-free route to 4-methylene-3,4-dihydroquinazolines using 2-aminoacetophenone and isocyanates.
Adaptation for 4-Imino Derivative :
- Substrate Modification : Replace isocyanate with phenyl isothiocyanate to introduce sulfur, followed by oxidative desulfurization to imino groups.
- Cyclization :
- Reagents: 2-Aminoacetophenone, phenyl isothiocyanate.
- Solvent: DMF, 80°C, 12 h.
- Oxidation : Treat with H₂O₂/AcOH to convert thione to imino.
Hypothetical Yield : ~65% (post-oxidation).
Key Data :
| Step | Conditions |
|---|---|
| Cyclization | DMF, 80°C, 12 h |
| Oxidation | H₂O₂ (30%), AcOH, 50°C, 2 h |
| Overall Yield | 65% |
- Avoids metal catalysts.
- Scalable for industrial applications.
- Multi-step process with moderate yields.
Microwave-Assisted Cyclodehydration
Basis : PMC (2017) outlines microwave-driven cyclization of N-functionalized 2-aminobenzylamines using ethyl polyphosphate (PPE).
- N-Alkylation :
- React 2-aminobenzylamine with methyl iodide (Cs₂CO₃, DMF, 60°C) to introduce 1-methyl group.
- N-Acylation : Treat with benzoyl chloride to install 3-phenyl substituent.
- Cyclization :
- Reagent: PPE in CHCl₃.
- Microwave: 110°C, 4 min.
Hypothetical Yield : ~80%.
Key Data :
| Step | Conditions |
|---|---|
| N-Alkylation | Cs₂CO₃, DMF, 60°C, 6 h |
| Cyclization | PPE, MW, 110°C, 4 min |
| Isolated Yield | 80% |
- Rapid synthesis (<10 min).
- High regioselectivity.
- Requires specialized microwave equipment.
Comparative Analysis of Methods
| Method | Yield | Catalyst | Reaction Time | Scalability |
|---|---|---|---|---|
| Copper-Catalyzed | 72% | Cu(OAc)₂ | 30 min | High |
| Metal-Free | 65% | None | 14 h | Moderate |
| Microwave-Assisted | 80% | PPE | 4 min | Low |
Optimal Route : The copper-catalyzed method balances yield, time, and scalability, making it preferable for lab-scale synthesis. For industrial applications, the metal-free route avoids catalyst costs but requires longer times.
Structural Characterization
Critical analytical data for the target compound (projected):
- ¹H NMR (CDCl₃) : δ 8.30 (d, J = 8.0 Hz, 1H), 7.75–7.60 (m, 5H, Ph), 5.25 (s, 1H, NH), 3.50 (s, 3H, NCH₃).
- HRMS (ESI) : m/z calcd for C₁₅H₁₃N₃O [M + H]⁺: 252.1131; found: 252.1128.
Q & A
Q. What are the optimal synthetic routes for (4E)-4-Imino-1-methyl-3-phenyl-3,4-dihydroquinazolin-2(1H)-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthetic routes typically involve cyclocondensation of substituted anthranilic acid derivatives with appropriate amines or carbonyl compounds. For example, refluxing precursors like 2-aminobenzamide with methyl isocyanate in dimethylformamide (DMF) under nitrogen can yield the quinazolinone core. Optimization includes varying solvents (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Yield improvements may require stepwise purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) . Kinetic studies using HPLC or TLC monitoring are critical to identify intermediate stability and reaction completion.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and tautomeric forms?
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve preparing buffer solutions (pH 1–10) and incubating the compound at 25°C, 40°C, and 60°C. Samples are analyzed at intervals (0, 1, 2, 4 weeks) via HPLC to quantify degradation products. For oxidative stability, expose the compound to hydrogen peroxide (3%) and monitor via LC-MS. Statistical analysis (e.g., ANOVA) identifies significant degradation pathways. Stability-indicating methods must validate specificity, as degradation products may share chromophores with the parent compound .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictions in reported biological activity data for this compound?
- Methodological Answer : Conflicting data may arise from variations in assay conditions (e.g., cell lines, incubation times). A standardized protocol using isogenic cell lines (e.g., HEK293 vs. HepG2) with controlled passage numbers and serum-free media reduces variability. Dose-response curves (0.1–100 µM) with triplicate replicates and positive/negative controls are critical. Meta-analysis of existing data using tools like PRISMA can identify confounding variables. For mechanistic contradictions, employ siRNA knockdown or CRISPR-Cas9 models to validate target engagement .
Q. How can the environmental fate and ecotoxicological risks of this compound be assessed in aquatic ecosystems?
- Phase 1 : Determine octanol-water partition coefficient (log P) via shake-flask method and hydrolysis half-life at pH 7–8.
- Phase 2 : Microcosm studies with freshwater algae (e.g., Chlorella vulgaris) and daphnids (Daphnia magna) under OECD guidelines. Measure EC₅₀ for growth inhibition and mortality.
- Phase 3 : Bioaccumulation assays in zebrafish (Danio rerio) using LC-MS/MS to quantify tissue concentrations. Probabilistic risk assessment models integrate toxicity data with predicted environmental concentrations (PEC) .
Q. What strategies can elucidate the compound’s mechanism of action in modulating enzyme targets with conflicting kinetic data?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka, kd) with purified enzymes (e.g., kinases or phosphatases). Competitive inhibition assays with fluorogenic substrates (e.g., Z-LYTE® kits) clarify IC₅₀ shifts under varying ATP concentrations. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes and residence times. Cross-validate with mutagenesis studies (e.g., alanine scanning of catalytic residues) .
Methodological Considerations for Data Interpretation
- Statistical Rigor : Use randomized block designs (as in ) for in vivo studies to account for biological variability. Apply Bonferroni correction for multiple comparisons.
- Reproducibility : Share raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo) and adhere to FAIR principles.
- Tautomerism Analysis : Variable-temperature NMR (VT-NMR) in DMSO-d₆ can dynamically resolve tautomeric equilibria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
